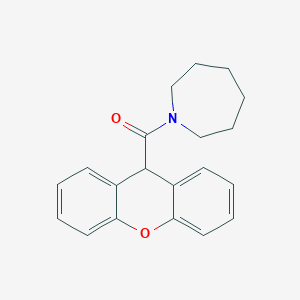

1-(9H-xanthen-9-ylcarbonyl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

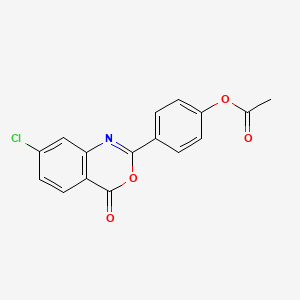

1-(9H-xanthen-9-ylcarbonyl)azepane, also known as XAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a research tool. XAC is a heterocyclic compound that contains both a xanthene and an azepane ring, making it a unique molecule with interesting properties.

Wissenschaftliche Forschungsanwendungen

Enantioselective Functionalization and Catalysis

Saturated aza-heterocycles, such as azepanes, are crucial building blocks in bioactive compounds and therapeutic agents, often used as chiral auxiliaries and ligands in asymmetric synthesis. The development of methods for enantioselective functionalization of α-methylene C–H bonds in these systems is significant for drug discovery. A study demonstrates a palladium (II)-catalyzed enantioselective α-C–H coupling process with aryl boronic acids, highlighting the synthesis's high enantioselectivities and exclusive regioselectivity for a variety of amines, including azepanes (Jain et al., 2016).

Synthetic Strategies and Biological Activities

Xanthenes, closely related to 1-(9H-xanthen-9-ylcarbonyl)azepane, serve as a foundation for various synthetic methodologies leading to biologically active compounds. These strategies focus on 9H-xanthene and derivatives, including azaxanthenes, which are bioisosteres of xanthenes. The synthetic methods discussed emphasize efficiency, safety, ecological impact, and the compounds' pharmaceutical potential, highlighting their neuroprotective, antitumor, and antimicrobial activities (Maia et al., 2020).

Azepane Ring Construction

The synthesis of pentacyclic structures incorporating the azepane ring explores different strategies, such as 7-endo-trig cyclization and cyclodehydration, to construct pyrrolo- and pyrido[1,2-a]xanthene[1,9-de]azepines. These methods emphasize the versatility of the azepane ring in creating complex nitrogen-containing heterocycles (de la Fuente & Domínguez, 2007).

Ionic Liquids and Electrochemical Applications

Azepane has been utilized to synthesize a new family of room temperature ionic liquids. These transformations offer an eco-friendly alternative to the disposal of azepane, a byproduct in the polyamide industry. The study covers the synthesis of tertiary amines and quaternary azepanium salts, investigating their physical properties and potential applications in electrochemical devices (Belhocine et al., 2011).

Green Chemistry and Material Science

Exploring tetrahydroxanthene-1,3(2H)-dione derivatives from natural sources demonstrates the potential of xanthene derivatives in developing new materials with specific biological activities. These compounds showcase the intersection of green chemistry and material science, emphasizing sustainable sources and applications in various fields (Macabeo et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

azepan-1-yl(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c22-20(21-13-7-1-2-8-14-21)19-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)19/h3-6,9-12,19H,1-2,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDNJCNVCSZYGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5575315.png)

![N-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5575317.png)

![methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5575322.png)

![2-fluoro-N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5575328.png)

![methyl 3-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethoxy}benzoate dihydrochloride](/img/structure/B5575352.png)

![2-(2-pyridin-3-ylethyl)-9-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5575358.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide](/img/structure/B5575368.png)

![3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide](/img/structure/B5575395.png)

![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5575397.png)

![4-[(cycloheptylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5575402.png)